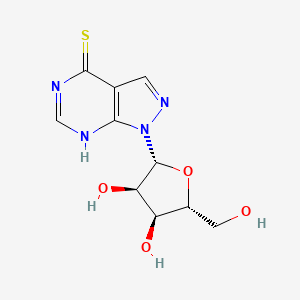![molecular formula C13H10BrFN4 B8549802 4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8549802.png)
4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine
Overview
Description
4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-bromo-4-fluoroaniline and 2-ethylimidazo[4,5-c]pyridazine.
Coupling Reaction: The intermediates are then subjected to a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.
Cyclization: The coupled product undergoes cyclization to form the imidazo[4,5-c]pyridazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced catalysts, solvents, and purification techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Radical Reactions: Radical reactions can be used to functionalize the imidazo[4,5-c]pyridazine core.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in chemical biology to probe biological pathways and mechanisms.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which enhances its reactivity and potential for chemical modifications. This makes it a valuable scaffold for designing new compounds with diverse biological activities.
Properties
Molecular Formula |
C13H10BrFN4 |
|---|---|
Molecular Weight |
321.15 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-7-ethylimidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C13H10BrFN4/c1-2-19-7-16-12-9(6-17-18-13(12)19)8-3-4-11(15)10(14)5-8/h3-7H,2H2,1H3 |
InChI Key |
RMCQDIUMPYNITR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorobenzoyl)amino]cyclopropanecarboxylic acid](/img/structure/B8549762.png)










![6-Tert-butylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8549832.png)
